molecular formula C10H17NO4 B1442411 tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate CAS No. 1130156-23-8

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Cat. No.: B1442411
CAS No.: 1130156-23-8
M. Wt: 215.25 g/mol
InChI Key: QDLQOXCJAGFXNE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (CAS 1130156-23-8) is a high-value piperidine derivative and a versatile building block in organic synthesis. Its molecular formula is C10H17NO4, with a molecular weight of 215.25 g/mol . This white, crystalline compound is characterized by a piperidine ring functionalized with a hydroxy group, a ketone group, and a tert-butoxycarbonyl (Boc) protective group, which is crucial for protecting amines in multi-step synthetic sequences . The compound is soluble in organic solvents and should be stored sealed in a dry environment at 2-8°C to maintain stability . Its unique structure and reactivity make it a critical intermediate for constructing complex molecules. This compound is primarily used as a key synthetic intermediate in the pharmaceutical industry for the development of new drugs with potential therapeutic applications . Its scaffold is highly relevant for creating chiral 3-substituted-4-hydroxypiperidines, which are valuable precursors to active pharmaceutical ingredients. For instance, such piperidine derivatives serve as critical building blocks for enzyme inhibitors used in treating tumors, as well as for compounds like ROMK-IN-2 for the treatment of hypertension and heart failure . Furthermore, this chemical is utilized in the agrochemical sector for the production of effective agrochemicals and in advanced organic synthesis for the introduction of various functional groups into complex organic molecules . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQOXCJAGFXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

The synthesis of piperidine derivatives typically starts with a suitable precursor, such as a piperidine ring, which is then modified to introduce the desired functional groups. For tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate , the process might involve:

  • Ring Formation : The piperidine ring can be formed through various methods, such as the Dieckmann condensation or the cyclization of amino acids.
  • Protection and Deprotection : Protecting groups like tert-butyl are used to safeguard sensitive functional groups during synthesis. Deprotection steps are necessary to reveal the final structure.
  • Oxidation and Hydroxylation : Introducing the oxo and hydroxy groups may involve selective oxidation reactions.

Preparation of Stock Solutions

For compounds like tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (a similar compound), stock solutions can be prepared as follows:

Amount of Compound Molarity Volume of Solvent Required
1 mg 1 mM 4.6458 mL
5 mg 1 mM 23.2288 mL
10 mg 1 mM 46.4576 mL
1 mg 5 mM 0.9292 mL
5 mg 5 mM 4.6458 mL
10 mg 5 mM 9.2915 mL
1 mg 10 mM 0.4646 mL
5 mg 10 mM 2.3229 mL
10 mg 10 mM 4.6458 mL

Table 1: Stock Solution Preparation for tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

In Vivo Formulation

For in vivo studies, compounds are often formulated in solvents like DMSO, followed by dilution with other solvents to enhance solubility and stability:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not provided 3-OH, 4-O C₁₁H₁₉NO₄ 229.27 Boc, hydroxyl, ketone Intermediate for drug synthesis; hydroxyl allows functionalization
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine 324769-06-4 3,3-dimethyl, 4-O C₁₂H₂₁NO₃ 227.30 Boc, dimethyl, ketone Steric hindrance modulates reactivity; used in constrained analogs
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate 117565-57-8 3-ethyl, 4-O C₁₂H₂₁NO₃ 227.30 Boc, ethyl, ketone Lipophilic building block for bioactive molecules
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate 914988-10-6 3-CN, 4-O C₁₁H₁₆N₂O₃ 224.26 Boc, cyano, ketone Cyano enables conversion to amines or carboxylic acids
tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate 2070015-35-7 3-silyl ether, 5-O C₁₇H₃₁NO₄Si 373.52 Boc, silyl ether, ketone Hydroxyl protection for acid-sensitive reactions
Methyl 4-oxo-1-tosylpiperidine-3-carboxylate (1-Ts) Not provided 3-COOMe, 4-O, 1-Ts C₁₄H₁₇NO₅S 311.35 Tosyl, ester, ketone Tosyl acts as a leaving group; used in nucleophilic substitutions

Detailed Research Findings

Reactivity and Functionalization

  • The hydroxyl group in the target compound can be oxidized to a ketone or protected as an ether/silyl derivative. In contrast, analogs like tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate undergo reduction to form primary amines, expanding utility in heterocycle synthesis .
  • Tosyl-containing analogs (e.g., 1-Ts) exhibit enhanced leaving-group ability, facilitating nucleophilic aromatic substitutions or eliminations .

Physicochemical Properties

  • Lipophilicity : Ethyl and dimethyl substituents (e.g., 324769-06-4) increase logP values, improving membrane permeability in drug candidates .
  • Solubility : The Boc group enhances solubility in dichloromethane and THF, whereas tosyl derivatives require polar aprotic solvents (e.g., DMF) for dissolution .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with the formation of the piperidine ring followed by selective functionalization. For example:

  • Step 1 : Cyclocondensation of appropriate amines and carbonyl precursors to form the 4-oxopiperidine core.
  • Step 2 : Introduction of the hydroxyl group at position 3 via oxidation or hydroxylation reactions under controlled pH and temperature (e.g., using NaBH4 or catalytic hydrogenation).
  • Step 3 : Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions to avoid side reactions . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry of reagents (e.g., Boc anhydride) critically impact yield and purity. For instance, excess Boc reagent may lead to overprotection, while insufficient mixing can cause incomplete reactions .

Q. What spectroscopic methods are most effective for characterizing tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key diagnostic signals include the Boc tert-butyl group (δ ~1.4 ppm in <sup>1</sup>H; δ ~28 ppm in <sup>13</sup>C), the 4-oxo carbonyl (δ ~170 ppm in <sup>13</sup>C), and hydroxyl protons (broad singlet at δ ~3–5 ppm in <sup>1</sup>H, depending on solvent) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1680–1720 cm<sup>-1</sup>) and hydroxyl (O–H stretch at ~3200–3600 cm<sup>-1</sup>) groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks involving the hydroxyl and carbonyl groups .

Q. What are the critical safety considerations when handling tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent contamination .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The Boc group acts as a steric shield, protecting the piperidine nitrogen from unwanted nucleophilic attack (e.g., in alkylation or acylation reactions). However, under acidic conditions (e.g., TFA), the Boc group is cleaved, exposing the amine for further functionalization. Computational studies (DFT) suggest that electron-withdrawing effects of the carbonyl moiety reduce the basicity of the piperidine nitrogen, altering regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in crystallographic data obtained using SHELX software for this compound?

  • Data Collection : Ensure high-resolution diffraction data (≤1.0 Å) to refine hydrogen atom positions accurately.
  • Refinement : Use SHELXL’s restraints for disordered tert-butyl groups and apply Hirshfeld rigidity constraints for the hydroxyl moiety .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to validate hydrogen-bonding patterns inferred from crystallography .

Q. How do solvent polarity and temperature affect the stability of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate during long-term storage?

  • Polar Solvents (e.g., DMSO, H2O) : Accelerate hydrolysis of the Boc group, leading to decomposition. Stability decreases by ~30% over 30 days at 25°C in DMSO .
  • Nonpolar Solvents (e.g., Hexane) : Improve stability (>90% retention after 60 days at –20°C) due to reduced solvolysis .
  • Temperature : Degradation rates double with every 10°C increase (Arrhenius behavior). Storage below –20°C is recommended for long-term preservation .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate crystals?

  • Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to predict hydrogen-bond lengths and angles. Compare with experimental X-ray data to validate models .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystal packing (e.g., using GROMACS) to assess thermodynamic stability under varying humidity conditions .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) to predict supramolecular assembly patterns .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

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